molecular formula C14H24Cl2N2O B13158670 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride

2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride

Cat. No.: B13158670
M. Wt: 307.3 g/mol
InChI Key: SDXARLOHULOLQW-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride is an organic compound that features a piperidine ring, a phenylethanol moiety, and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride typically involves the reaction of 4-(aminomethyl)piperidine with 1-phenylethanol under specific conditions. One common method involves the use of hydrogenation reactions, where the piperidine derivative is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reactions under controlled conditions. The use of continuous flow reactors and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, are crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, alkoxides

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-[4-(Aminomethyl)piperidin-1-yl]ethanol
  • 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride
  • (1-[(3-aminophenyl)methyl]piperidin-4-yl)methanol

Uniqueness

2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride is unique due to its specific structural features, such as the presence of both a piperidine ring and a phenylethanol moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C14H24Cl2N2O

Molecular Weight

307.3 g/mol

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethanol;dihydrochloride

InChI

InChI=1S/C14H22N2O.2ClH/c15-10-12-6-8-16(9-7-12)11-14(17)13-4-2-1-3-5-13;;/h1-5,12,14,17H,6-11,15H2;2*1H

InChI Key

SDXARLOHULOLQW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)CC(C2=CC=CC=C2)O.Cl.Cl

Origin of Product

United States

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